molecular formula C9H9F2NO B596800 (R)-7,8-difluorochroman-4-amine CAS No. 1213550-52-7

(R)-7,8-difluorochroman-4-amine

Cat. No. B596800
CAS RN: 1213550-52-7
M. Wt: 185.174
InChI Key: RWFFMOBPPRECAW-SSDOTTSWSA-N
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Description

(R)-7,8-difluorochroman-4-amine, or DFCA, is an organic compound with a wide range of applications in the scientific research field. It is a chiral molecule with a carbon-nitrogen double bond, and is a derivative of the parent compound chroman-4-amine. DFCA has been used in a variety of scientific experiments, ranging from biochemical and pharmacological studies to drug design and synthesis.

Scientific Research Applications

Efficient Asymmetric Synthesis of Chiral Amines

Chiral amines, including derivatives of (R)-7,8-difluorochroman-4-amine, play a crucial role in the pharmaceutical, agrochemical, and chemical industries. They are essential synthons for the preparation of various pharmaceutically active substances and agrochemicals, or as resolving agents for chiral acids. The asymmetric synthesis of these compounds, utilizing enzymatic methods such as transaminases and decarboxylases, offers an efficient pathway to obtain optically active amines in pure forms (Höhne, Kühl, Robins, & Bornscheuer, 2008).

Characterization of Fluorophilic Amines

The synthesis and characterization of fluorophilic amines, similar to (R)-7,8-difluorochroman-4-amine, highlight their potential in various applications due to their unique properties. Systematic studies involving synthesis, fluorophilicity evaluation, and ab initio calculations shed light on their utility in fields such as material science and catalysis (Zoltán, Tárkányi, Gömöry, Tarczay, & Rábai, 2001).

Asymmetric Amination of Chromanone Derivatives

Research into the asymmetric amination of chromanone derivatives, closely related to (R)-7,8-difluorochroman-4-amine, showcases the development of methodologies for producing enantiopure amines. These studies are pivotal for advancing asymmetric synthesis techniques, providing insights into enzyme selectivity and reaction optimization (Pressnitz, Fuchs, Sattler, Knaus, Macheroux, Mutti, & Kroutil, 2013).

Graphene-Based (Photo)catalysts for Reduction of Nitro Compounds

The rapid progress in using graphene-based catalysts for the reduction of nitro compounds to amines, such as (R)-7,8-difluorochroman-4-amine, represents a significant advancement in organic chemistry and materials science. These catalysts offer several benefits, including high catalytic prowess and straightforward work-up, making them valuable for synthesizing biologically active molecules, pharmaceuticals, and polymers (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Biobased Amines for Sustainable Chemistry

The development and application of biobased amines, akin to (R)-7,8-difluorochroman-4-amine, underscore the shift towards more sustainable chemical processes. Such research focuses on synthesizing amines from renewable resources, demonstrating their potential in creating environmentally friendly polymers and materials for various industrial applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

properties

IUPAC Name

(4R)-7,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFFMOBPPRECAW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677276
Record name (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-7,8-difluorochroman-4-amine

CAS RN

1213550-52-7
Record name (4R)-7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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